Virol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Virol A is a natural product found in Cicuta virosa with data available.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

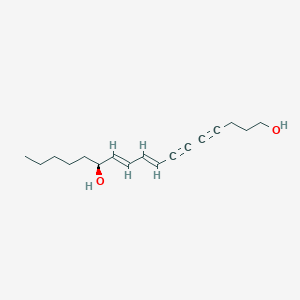

Virol A is classified as a trans-polyacetylenic alcohol. Its primary mechanism involves the selective inhibition of GABA-induced chloride currents in neuronal cells, particularly in the hippocampal CA1 region of rats. This action underlies its potential applications in neuropharmacology and toxicology studies, where understanding synaptic transmission and neurotoxicity is crucial .

Toxicology Studies

This compound's toxicity profile has made it a valuable candidate for studying the effects of neurotoxins on human health. Research has shown that it can induce symptoms such as nausea, vomiting, and diarrhea, which are critical for understanding plant-based toxins' impact on both humans and animals .

Table 1: Toxic Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Nausea | GABA receptor inhibition | |

| Vomiting | Central nervous system disruption | |

| Diarrhea | Gastrointestinal irritation |

Neuropharmacological Research

The inhibitory effects of this compound on GABA currents have implications for understanding neurological disorders. By modeling these effects in vitro, researchers can explore potential therapeutic avenues for conditions like epilepsy or anxiety disorders where GABAergic signaling is disrupted .

Case Study: GABAergic Inhibition

In a study examining the effects of various toxins on neuronal activity, this compound was shown to significantly reduce GABA-induced currents in cultured hippocampal neurons. This finding suggests that compounds like this compound could serve as tools to dissect GABA receptor function and its role in neurological diseases .

Viral Research Applications

Emerging research indicates that compounds like this compound may have applications beyond toxicity studies. For instance, its ability to modify cellular responses could be leveraged in virology to enhance understanding of virus-host interactions or even develop antiviral strategies .

Table 2: Potential Applications in Virology

| Application | Description | Reference |

|---|---|---|

| Virus-Host Interaction Studies | Investigating how toxins affect viral replication | |

| Antiviral Drug Development | Exploring modifications to enhance antiviral efficacy |

Biotechnology

This compound's unique properties could also find applications in biotechnology, particularly in developing biosensors or as a model compound for studying other toxic agents' effects on biological systems .

Propriétés

Formule moléculaire |

C17H24O2 |

|---|---|

Poids moléculaire |

260.4 g/mol |

Nom IUPAC |

(8E,10E,12S)-heptadeca-8,10-dien-4,6-diyne-1,12-diol |

InChI |

InChI=1S/C17H24O2/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18/h7,9,12,15,17-19H,2-3,10-11,13-14,16H2,1H3/b9-7+,15-12+/t17-/m0/s1 |

Clé InChI |

UYZBGAFJAALREV-WHLLTAFYSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/C=C/C#CC#CCCCO)O |

SMILES canonique |

CCCCCC(C=CC=CC#CC#CCCCO)O |

Synonymes |

virol A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.